2-[(1-Cyclopentanecarbonylazetidin-3-yl)oxy]-4-(trifluoromethyl)-1,3-benzothiazole is a synthetic organic compound characterized by its complex structure, which includes a benzothiazole core and a trifluoromethyl group. This compound is notable for its potential applications in medicinal chemistry and materials science, particularly due to the unique properties imparted by the trifluoromethyl group and the azetidine moiety.
The compound has been cataloged in chemical databases and is available for research purposes. Its IUPAC name indicates its structural components, which include a benzothiazole ring, a cyclopentanecarbonyl group, and an azetidine derivative. The molecular formula is , with a molecular weight of approximately 359.38 g/mol.
This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for further pharmacological studies.
The synthesis of 2-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-4-(trifluoromethyl)-1,3-benzothiazole typically involves several key steps:
The reaction conditions must be optimized to ensure high yield and purity of the desired product. Typical conditions include controlled temperature, inert atmosphere, and careful monitoring of reagent addition rates.
The molecular structure of 2-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-4-(trifluoromethyl)-1,3-benzothiazole features:
2-[(1-Cyclopentanecarbonylazetidin-3-yl)oxy]-4-(trifluoromethyl)-1,3-benzothiazole can undergo various chemical reactions:
Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions under basic conditions. Reaction conditions must be carefully controlled to avoid side reactions.
The mechanism of action for 2-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-4-(trifluoromethyl)-1,3-benzothiazole involves:
Data from preliminary studies suggest that this compound may exhibit antimicrobial or anticancer properties due to its structural characteristics.
2-[(1-Cyclopentanecarbonylazetidin-3-yl)oxy]-4-(trifluoromethyl)-1,3-benzothiazole has potential applications in:
The 1,3-benzothiazole scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic structure comprising fused benzene and thiazole rings. This framework exhibits remarkable structural versatility, enabling diverse chemical modifications that enhance pharmacological properties such as target affinity, metabolic stability, and membrane permeability. Contemporary drug discovery programs increasingly focus on hybrid derivatives incorporating advanced pharmacophores like azetidine and trifluoromethyl groups, aiming to overcome limitations of earlier bioactive compounds. The compound 2-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-4-(trifluoromethyl)-1,3-benzothiazole exemplifies this rational design approach, merging three distinct moieties with complementary bioactivity profiles into a single chemical entity. Its structural complexity necessitates sophisticated synthetic routes while offering significant potential for interaction with biological targets implicated in various disease pathways.
The strategic incorporation of trifluoromethyl (CF₃) groups profoundly influences molecular properties critical to drug efficacy. This electron-withdrawing substituent enhances metabolic stability by resisting oxidative degradation, while its high lipophilicity (Hansch π parameter ≈ 0.88) improves membrane penetration. Crucially, the CF₃ group’s strong inductive effect modulates pKa values of adjacent functional groups, potentially enhancing target binding through optimized electrostatic interactions. In benzothiazole systems, CF₃ positioning significantly impacts bioactivity, as demonstrated by antifungal benzothiazoles where 4-CF₃ derivatives (e.g., BTA-3 and BTA-10) exhibited superior efficacy against Candida albicans and Cryptococcus neoformans compared to non-fluorinated analogs [1]. Specifically, BTA-3 (2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole) demonstrated potency comparable to fluconazole, attributed to synergistic effects of fluorine atoms enhancing target affinity [1].
Azetidine rings introduce conformational constraint and polarity into molecular architectures. As saturated four-membered nitrogen heterocycles, they impart:
The acylated azetidine in the target compound (1-cyclopentanecarbonylazetidin-3-yl) merges these advantages with cyclopentane’s lipophilicity, creating a balanced amphiphilic moiety. This design mimics successful antimicrobial agents where constrained tertiary amides resist hydrolysis while maintaining cell permeability. Molecular modeling suggests the compact azetidine spacer optimally positions the benzothiazole and carbonyl groups for simultaneous interaction with hydrophobic and polar binding pockets in biological targets.
Table 1: Bioactivity Influence of Substituents in Benzothiazole Derivatives
Compound | Substituent Pattern | Key Biological Property | Structural Advantage |
---|---|---|---|
BTA-3 [1] | 2-[2-Fluoro-3-(trifluoromethyl)phenyl] | Antifungal (C. albicans inhibition) | Fluorine synergy enhances membrane penetration |
BTA-10 [1] | 2-[2-Chloro-5-(trifluoromethyl)phenyl] | Broad-spectrum antifungal activity | Chlorine/CF₃ combination improves target affinity |
Target Compound | 4-(Trifluoromethyl) + azetidine linker | Not yet reported (predicted broad) | Conformational constraint optimizes binding |
Benzothiazole-based drug development has evolved through three distinct phases:
The target compound represents this third-generation design, integrating lessons from historical analogs. Its synthesis would likely employ contemporary methods such as:
Table 2: Evolution of Key Benzothiazole-Based Pharmacophores
Generation | Representative Structures | Synthetic Approach | Therapeutic Application |
---|---|---|---|
1st | 2-[(Chloromethyl)thio]benzothiazole [6] | Nucleophilic substitution at C2 | Antimicrobial precursors |
2nd | Annulated benzothiazoloquinazolines [7] | Multicomponent cyclocondensation | Kinase inhibition (anticancer) |
3rd | 2-[(1-Cyclopentanecarbonylazetidin-3-yl)oxy]-4-CF₃-BT | Hybridization via sequential coupling | Designed for enhanced CNS activity |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8